Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate

Description

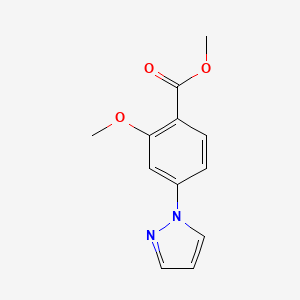

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate is a benzoate ester derivative featuring a methoxy group at the 2-position and a pyrazole ring substituted at the 4-position of the benzene core. Structurally analogous to pharmacologically active benzoate esters, this compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties. The synthesis of such derivatives typically involves esterification and heterocyclic coupling reactions, as exemplified by protocols using methanol and sulfuric acid for ester formation, followed by hydrazine-mediated cyclization to introduce the pyrazole ring .

Properties

CAS No. |

858523-28-1 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 2-methoxy-4-pyrazol-1-ylbenzoate |

InChI |

InChI=1S/C12H12N2O3/c1-16-11-8-9(14-7-3-6-13-14)4-5-10(11)12(15)17-2/h3-8H,1-2H3 |

InChI Key |

FBVZCRGMBQOUCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC=N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reactants & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxybenzoic acid + Hydrazine hydrate | Reaction under reflux to form hydrazone intermediate | 70-85 | Hydrazine hydrate acts as nucleophile |

| 2 | Hydrazone intermediate + Acid catalyst (H2SO4/HCl) | Cyclization at elevated temperature (100-120°C) to form pyrazole ring | 65-90 | Acid catalysis facilitates ring closure |

| 3 | Pyrazole-containing acid + Methanol + Acid catalyst | Esterification under reflux conditions | 75-90 | Esterification confirmed by IR and NMR |

These steps are typically carried out sequentially, with purification via recrystallization or chromatographic techniques after each step to ensure high purity of intermediates and final product.

Industrial Scale Synthesis

On an industrial scale, the synthesis follows the same general pathway but employs continuous flow reactors to optimize reaction time and yield. Parameters such as temperature, catalyst concentration, and solvent ratios are tightly controlled to maximize product purity. Purification is achieved through large-scale recrystallization and chromatographic methods, ensuring compliance with pharmaceutical-grade standards.

Reaction Mechanisms and Analysis

Formation of the Pyrazole Ring

The pyrazole ring is formed via cyclization of the hydrazone intermediate. The mechanism involves nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl carbon, followed by dehydration and ring closure under acidic conditions. This step is critical for introducing the heterocyclic moiety that defines the compound’s pharmacological properties.

Esterification Reaction

Esterification of the carboxylic acid group with methanol is catalyzed by strong acids, which protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate and elimination of water to yield the methyl ester.

Characterization and Validation of the Product

Spectroscopic Methods

| Technique | Key Observations | Purpose |

|---|---|---|

| IR Spectroscopy | Ester C=O stretch at ~1720 cm⁻¹; pyrazole ring vibrations | Confirms ester functionality and heterocycle formation |

| ¹H NMR | Methoxy protons at δ ~3.8–4.0 ppm; aromatic protons δ ~6.5–8.5 ppm | Identifies proton environments and substitution pattern |

| ¹³C NMR | Carbonyl carbon at δ ~165–170 ppm; aromatic carbons | Confirms carbon skeleton and functional groups |

| X-ray Crystallography | Provides 3D molecular structure, dihedral angles, and hydrogen bonding | Unambiguous structural confirmation |

These methods collectively ensure the identity and purity of this compound, with X-ray crystallography serving as the gold standard for structural validation.

Alternative Synthetic Approaches

While the classical hydrazone cyclization route is predominant, alternative methods for synthesizing pyrazole derivatives include:

- Regioselective condensation of α-benzotriazolylenones with hydrazines, enabling functionalization at the 4-position of pyrazoles and access to tetrasubstituted derivatives with yields ranging from 50% to 94%.

- Multi-component reactions involving phenylhydrazine, substituted benzaldehydes, and dialkyl but-2-ynedioates with potassium carbonate as a base, which proceed under mild conditions without catalysts and yield pyrazole derivatives efficiently.

These methods offer versatility in modifying the pyrazole ring and tailoring the compound’s properties for specific applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in the combination of methoxy and pyrazole substituents. Key analogs include:

- Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate: Differs by a methyl group on the pyrazole nitrogen (1-position) and substitution at the pyrazole’s 5-position.

- 2-Methoxy-4-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl benzoate : Replaces pyrazole with a triazolone ring, introducing additional hydrogen-bonding sites and rigidity, which may influence crystal packing and intermolecular interactions .

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : Features a benzoyl group and aldehyde functionality, enabling diverse reactivity (e.g., Schiff base formation) compared to the ester group in the target compound .

Physical and Chemical Properties

*Inferred from synthesis protocols using methanol for recrystallization .

Spectroscopic Data

- IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch is expected near 1720 cm⁻¹, while pyrazole C-N stretches appear between 1500–1600 cm⁻¹. In contrast, triazolone-containing analogs exhibit additional N-H stretches (~3200 cm⁻¹) and C=O bands from the triazolone ring (~1680 cm⁻¹) .

- NMR Spectroscopy : The methoxy group in the target compound resonates at ~3.9 ppm (¹H) and 55 ppm (¹³C). Pyrazole protons typically show splitting patterns between 6.5–8.5 ppm. Triazolone analogs display distinct azomethine (C=N) proton signals near 8.2 ppm .

Biological Activity

Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their extensive range of biological activities, including:

- Antitumor : Many pyrazole compounds exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial : They show effectiveness against bacteria and fungi.

- Anti-inflammatory : Certain derivatives reduce inflammation through various mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group, which is significant for enhancing biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance:

- In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.79 |

| HCT116 | 12.50 |

These results indicate a promising potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In studies, certain derivatives showed IC50 values comparable to traditional anti-inflammatory drugs:

| Compound | COX Inhibition IC50 (nM) |

|---|---|

| Compound A | 40 |

| This compound | 38 |

This suggests that modifications in the pyrazole structure can enhance anti-inflammatory effects .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings highlight the potential of this compound as a therapeutic agent in treating bacterial infections .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives, including this compound:

- Study on Anticancer Effects : A study conducted by Kumar et al. examined the cytotoxic effects of various pyrazole derivatives on cancer cell lines. This compound showed significant activity against MCF-7 cells with an IC50 of 3.79 µM .

- Investigation into Anti-inflammatory Properties : Research by Tewari et al. indicated that the presence of methoxy groups enhances the anti-inflammatory properties of pyrazole compounds, making them suitable candidates for further development in inflammatory diseases .

- Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences highlighted the antimicrobial effectiveness of pyrazole derivatives against resistant strains of bacteria, suggesting a role for this compound in combating antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for Methyl 2-methoxy-4-(1H-pyrazol-1-yl)benzoate, and how is the product characterized?

The compound is typically synthesized via cyclization reactions. For example, substituted benzoic acid hydrazides can be cyclized using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form pyrazole-containing derivatives . Characterization involves IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹), NMR (¹H and ¹³C) to resolve aromatic protons and substituents, and X-ray crystallography for unambiguous structural confirmation .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

- IR Spectroscopy : Identifies ester (C=O, ~1720 cm⁻¹) and pyrazole ring vibrations.

- NMR : ¹H NMR reveals methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- X-ray Diffraction : Resolves dihedral angles between aromatic rings (e.g., pyrazole and benzoate moieties) and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity via oral, dermal, or inhalation routes). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency procedures should include access to eyewash stations and chemical-neutralizing agents .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Use iterative refinement in SHELXL, incorporating restraints for disordered atoms and validating against high-resolution data. Check for overfitting by cross-validating with Free R factors. Hydrogen-bonding networks and thermal displacement parameters (U values) should align with chemical intuition .

Q. What structural features influence the compound’s biological activity, and how are they evaluated?

The pyrazole ring’s planarity and substituent positions (e.g., methoxy groups) affect interactions with biological targets. In vitro assays (e.g., apoptosis induction in A549 lung cancer cells) can evaluate bioactivity. Structure-activity relationships (SAR) are derived by synthesizing analogs with varied substituents and comparing IC₅₀ values .

Q. How are dihedral angles between aromatic rings analyzed, and what do they signify?

Dihedral angles (e.g., between the pyrazole and benzoate rings) are calculated using crystallographic software (e.g., SHELXTL). Angles <30° indicate conjugation, while >45° suggest steric hindrance or electronic repulsion. These angles impact molecular packing and solubility .

Q. What computational methods predict binding affinity to target proteins?

Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over time. Pharmacophore modeling prioritizes analogs with optimal steric and electronic properties .

Q. How can hydrogen-bonding networks be accurately determined in crystal structures?

Use difference Fourier maps to locate hydrogen atoms. Refine with riding models (C–H = 0.95 Å, O–H = 0.84 Å) in SHELXL. Validate using hydrogen-bond geometry (D–H···A angles >120°, H···A distances <2.5 Å) .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability) of analogs?

Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility. Replace methoxy with trifluoromethyl to improve metabolic stability. Use quantitative structure-property relationship (QSPR) models to predict logP and permeability .

Q. How are regioselectivity challenges addressed during pyrazole ring functionalization?

Employ directing groups (e.g., methoxy) to control electrophilic substitution. Use transition-metal catalysts (Pd, Cu) for cross-coupling reactions at specific positions. Monitor reaction progress with LC-MS to isolate regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.